But-2-yn-1-yl (3,5-dichloro-4-methoxyphenyl)carbamate
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Overview
Description
But-2-yn-1-yl (3,5-dichloro-4-methoxyphenyl)carbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of a but-2-yn-1-yl group attached to a carbamate moiety, which is further substituted with a 3,5-dichloro-4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of But-2-yn-1-yl (3,5-dichloro-4-methoxyphenyl)carbamate typically involves the reaction of but-2-yn-1-ol with 3,5-dichloro-4-methoxyphenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
But-2-yn-1-yl (3,5-dichloro-4-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or aromatic compounds.
Scientific Research Applications
But-2-yn-1-yl (3,5-dichloro-4-methoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of But-2-yn-1-yl (3,5-dichloro-4-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The aromatic ring and alkyne moiety may also participate in π-π interactions or hydrogen bonding with biological molecules, influencing their function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- But-2-yn-1-yl (3,5-dichloro-4-fluorophenyl)carbamate
- But-2-yn-1-yl (3,5-dichloro-4-hydroxyphenyl)carbamate
- But-2-yn-1-yl (3,5-dichloro-4-aminophenyl)carbamate
Uniqueness
But-2-yn-1-yl (3,5-dichloro-4-methoxyphenyl)carbamate is unique due to the presence of the methoxy group on the aromatic ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications .
Properties
CAS No. |
84970-60-5 |
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Molecular Formula |
C12H11Cl2NO3 |
Molecular Weight |
288.12 g/mol |
IUPAC Name |
but-2-ynyl N-(3,5-dichloro-4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C12H11Cl2NO3/c1-3-4-5-18-12(16)15-8-6-9(13)11(17-2)10(14)7-8/h6-7H,5H2,1-2H3,(H,15,16) |
InChI Key |
SDHHFLFOHXILFS-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCOC(=O)NC1=CC(=C(C(=C1)Cl)OC)Cl |
Origin of Product |
United States |
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